(3R)-3-(Boc-amino)-3-methylpiperidine
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Overview
Description
(3R)-3-(Boc-amino)-3-methylpiperidine: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Boc-amino)-3-methylpiperidine typically involves the protection of the amino group with a Boc group. One common method is the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-(Boc-amino)-3-methylpiperidine can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Deprotected amine (3R)-3-amino-3-methylpiperidine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: (3R)-3-(Boc-amino)-3-methylpiperidine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of piperidine-based scaffolds in medicinal chemistry.
Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms.
Industry: In the industrial sector, this compound is employed in the synthesis of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-3-(Boc-amino)-3-methylpiperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, and ion channels. The Boc protecting group can be selectively removed under specific conditions, allowing the free amine to participate in biological interactions.
Comparison with Similar Compounds
(3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid: This compound also contains a Boc-protected amino group but differs in its additional hydroxy and phenyl substituents.
tert-Butyl carbamate: A simpler compound with a Boc-protected amino group, used in similar synthetic applications.
Uniqueness: (3R)-3-(Boc-amino)-3-methylpiperidine is unique due to its specific piperidine ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-3-methylpiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFTJQKKCELGD-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCNC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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